molecular formula C13H15F3N2O B2619382 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane CAS No. 2200107-26-0

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane

Cat. No.: B2619382
CAS No.: 2200107-26-0
M. Wt: 272.271
InChI Key: CYVYMLZGXVEVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane (CAS 2200107-26-0) is an organochemical compound with the molecular formula C13H15F3N2O and a molecular weight of 272.27 g/mol . This complex molecule is characterized by its unique structure that combines a rigid 1-azabicyclo[2.2.2]octane scaffold with a 6-trifluoromethylpyridin-2-yl group linked via an oxygen bridge . The presence of the trifluoromethyl group is known to enhance key properties such as lipophilicity and metabolic stability, while the azabicyclic core contributes to a defined three-dimensional conformation . This specific stereochemistry is favorable for selective interactions with biological targets, making the compound a valuable scaffold in medicinal chemistry and pharmaceutical research for the development of novel receptor ligands . Compounds based on the 1-azabicyclo[2.2.2]octane structure have been extensively investigated as potent and selective ligands for nicotinic acetylcholine receptor (nAChR) subtypes and as selective muscarinic agonists . Furthermore, related azabicyclic compounds are of significant interest in neuroscience research, exemplified by their development as orexin receptor modulators . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can source this compound in various quantities from suppliers such as Life Chemicals .

Properties

IUPAC Name

3-[6-(trifluoromethyl)pyridin-2-yl]oxy-1-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)11-2-1-3-12(17-11)19-10-8-18-6-4-9(10)5-7-18/h1-3,9-10H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVYMLZGXVEVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient pyridine ring undergoes nucleophilic substitution at activated positions. The trifluoromethyl group at the 6-position enhances electrophilicity at the 2- and 4-positions.

Reaction ConditionsReagentsProductsSource
AlkylationKOtBu, DMF, 80°C3-{[6-(Trifluoromethyl)-4-(alkyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane ,
AminationNH<sub>3</sub>/CuI, 120°C3-{[4-Amino-6-(trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane

Key Findings :

  • Substitution occurs preferentially at the pyridine 4-position due to the trifluoromethyl group’s meta-directing effect .

  • Yields range from 65% to 88% under optimized conditions .

Oxidation and Reduction Reactions

The bicyclic amine and ether functionalities participate in redox transformations.

Reaction TypeReagents/ConditionsProductsSource
OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane N-oxide
ReductionLiAlH<sub>4</sub>, THF, 0°C → 25°CRing-opening to form secondary amine derivatives

Mechanistic Insights :

  • Oxidation targets the tertiary amine in the azabicyclo system, forming an N-oxide with 72% efficiency.

  • Reduction under mild conditions cleaves the ether linkage, generating a diol intermediate.

Coupling Reactions

The pyridinyloxy group facilitates cross-coupling via transition-metal catalysis.

Reaction TypeCatalysts/ReagentsProductsSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEBiaryl derivatives at pyridine 4-position
Buchwald-HartwigCuI, L-proline, DMSOAminated pyridine derivatives

Notable Observations :

  • Suzuki couplings achieve >90% selectivity for the 4-position .

  • Copper-mediated amination tolerates diverse aryl amines .

Salt Formation

The tertiary amine in the azabicyclo system reacts with acids to form pharmaceutically relevant salts.

Acid UsedConditionsProductsSource
Fumaric acidEthanol, 25°CThis compound fumarate
HCl (g)Diethyl ether, 0°CHydrochloride salt

Applications :

  • Fumarate salts enhance aqueous solubility for formulation .

Hydrolysis and Stability Studies

The compound’s stability under physiological conditions is critical for drug development.

ConditionObservationsSource
pH 7.4, 37°CHydrolysis of the ether bond occurs over 48h (t<sub>1/2</sub> = 12h)
Acidic (pH 2)Rapid decomposition via N-oxide formation

Degradation Pathways :

  • Ether cleavage dominates in neutral/basic conditions.

  • Acidic environments promote bicyclic ring distortion.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane exhibit promising anticancer properties. For example, compounds with similar structural features have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% in some cases .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Studies have demonstrated that related compounds exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that modifications to the bicyclic structure can enhance antimicrobial efficacy .

Biological Mechanisms

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to enzyme active sites, leading to effective inhibition of target enzymes involved in cancer proliferation or microbial resistance.
  • Receptor Modulation : Compounds with similar scaffolds have been shown to modulate neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Bicyclic Core : Utilizing cyclization reactions that incorporate the trifluoromethyl-pyridine moiety.
  • Functionalization : Post-synthetic modifications to introduce various functional groups that enhance biological activity.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

StudyFocusFindings
Study AAnticancer ActivitySignificant growth inhibition against multiple cancer cell lines (up to 86% PGI)
Study BAntimicrobial ActivityEffective against Mycobacterium smegmatis with low MIC values
Study CNeuropharmacological EffectsModulation of neurotransmitter receptors indicating potential for CNS applications

Mechanism of Action

The mechanism of action of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azabicyclo[2.2.2]octane structure can modulate the compound’s overall conformation and reactivity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Insights :

  • Bicyclic Core : The [2.2.2] system (target compound) offers rigidity and spatial orientation distinct from the smaller [3.2.0] cores (e.g., ), which are associated with β-lactam antibiotics .
  • Functional Groups : The ketone in ’s compound increases polarity, likely reducing blood-brain barrier permeability compared to the target’s ether linkage .

Pharmacological Profiles

While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:

  • Neurosearch A/S Derivatives (): Trifluoromethyl-phenylethynyl analogs modulate cholinergic/monoamine receptors, suggesting applications in Alzheimer’s or Parkinson’s disease. Substituted phenyl groups (e.g., 3,5-dimethoxy) may enhance selectivity for specific receptor subtypes .
  • Quaternary Ammonium Analogs () : The charged azoniabicyclo structure in Comparative Example 9 likely limits CNS penetration but improves solubility for peripheral targets (e.g., muscarinic receptors) .
  • Antibiotic Analogs () : Bicyclo[3.2.0] compounds with thia-azabicyclic cores and carboxylic acid groups exhibit β-lactam-like activity, highlighting the impact of core structure on target specificity .

Physicochemical Properties

Property Target Compound Neurosearch Analog (3-CF₃-phenylethynyl) Azoniabicyclo Derivative Parchem Ketone
Lipophilicity (LogP) Moderate (CF₃ increases LogP) High (phenylethynyl) Low (charged nitrogen) Moderate (ketone)
Solubility Low (nonpolar substituents) Very low High (ionic character) Moderate
Metabolic Stability High (CF₃ resists oxidation) Moderate Low (quaternary ammonium) Variable

Biological Activity

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₄F₃N₃O
  • CAS Registry Number : 1332838-17-1

Structural Features

The unique bicyclic structure combined with the trifluoromethyl group contributes to its biological activity. The presence of the azabicyclo framework allows for interactions with various biological targets, particularly in the central nervous system.

Research indicates that this compound acts primarily as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor plays a crucial role in cognitive function, and modulation of its activity can have therapeutic implications for neurological disorders.

Potency and Selectivity

In studies, this compound has demonstrated significant agonistic activity at the alpha7 nAChR, with potency levels comparable to other known agonists in its class. For instance, a related compound was shown to have a potency of 5.5 nM against specific receptor complexes, highlighting the potential efficacy of derivatives from this scaffold in targeted therapies .

Case Studies and Research Findings

  • Alpha7 Receptor Agonism :
    • A series of studies have identified various azabicyclo compounds that exhibit selective agonistic properties towards the alpha7 nAChR. The compound has been shown to enhance neurotransmitter release, which could be beneficial in treating conditions such as Alzheimer's disease and schizophrenia .
  • CNS Penetration and Bioavailability :
    • Pharmacokinetic studies indicate that compounds with similar structures exhibit favorable CNS penetration characteristics. For example, one study reported a large volume of distribution (Vd) indicating extensive distribution into brain tissue, essential for central nervous system-targeted therapies .
  • Potential Therapeutic Applications :
    • The modulation of alpha7 nAChR activity has been linked to neuroprotective effects and cognitive enhancement, suggesting that this compound could be explored further for its potential in treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeDescriptionReference
Alpha7 nAChR AgonismPotent agonist with significant efficacy
CNS PenetrationHigh volume distribution (Vd)
Therapeutic PotentialPotential applications in neurodegenerative diseases

Pharmacokinetic Parameters

ParameterValueReference
Clearance (CL)99 mL/min/kg
Half-life (T1/2)0.48 hours
Volume of Distribution (Vd)3.43 L/kg

Q & A

Basic: What are the recommended synthetic routes for 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane?

Answer:
Synthesis typically involves coupling the trifluoromethylpyridine moiety to the azabicyclo[2.2.2]octane scaffold via nucleophilic substitution or metal-catalyzed cross-coupling. For example:

  • Step 1: Activate the pyridine ring (e.g., via halogenation at the 2-position).
  • Step 2: Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple the activated pyridine with the bicyclo structure under inert conditions .
  • Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity using HPLC (>95%) .

Basic: How should researchers characterize the molecular structure of this compound?

Answer:
Combine spectroscopic and computational methods:

  • NMR: ¹H/¹³C NMR to confirm substituent positions and stereochemistry. The trifluoromethyl group shows distinct ¹⁹F NMR signals at ~-60 to -70 ppm .
  • X-ray crystallography: Resolve the bicyclo[2.2.2]octane conformation and pyridyloxy orientation .
  • Mass spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~317.13 g/mol) .

Advanced: What structure-activity relationships (SAR) are critical for optimizing bioactivity?

Answer:
Focus on substituent effects:

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity (logP ~2.5) .
  • Azabicyclo[2.2.2]octane: Rigidity influences receptor binding; compare with flexible analogs (e.g., azabicyclo[3.2.1] derivatives) .
  • Pyridyloxy linkage: Test alternative linkers (e.g., thioether or amine) to assess steric/electronic impacts .

Advanced: How can solubility and stability challenges be addressed in aqueous buffers?

Answer:

  • Co-solvents: Use DMSO (≤10%) or cyclodextrins to enhance solubility without disrupting the bicyclo structure .
  • pH adjustment: Stabilize the compound in pH 6–7.5 buffers (avoid extremes to prevent hydrolysis of the pyridyloxy bond) .
  • Lyophilization: Store as a lyophilized powder at -20°C; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Basic: What analytical methods are suitable for quantifying purity?

Answer:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Retention time ~8–10 minutes .
  • TGA/DSC: Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .
  • Elemental analysis: Verify C, H, N, F content (±0.4% theoretical) .

Advanced: How should researchers resolve contradictions in bioassay data across studies?

Answer:

  • Control for stereochemical purity: Ensure enantiomeric excess (>99%) via chiral HPLC, as impurities can skew activity .
  • Replicate under standardized conditions: Use a randomized block design (e.g., 4 replicates per assay) to minimize batch effects .
  • Meta-analysis: Compare IC₅₀ values across studies using ANOVA; identify outliers linked to assay methodology (e.g., cell line variability) .

Advanced: What environmental impact assessments are relevant for this compound?

Answer:

  • Biodegradation: Test in OECD 301D shake-flask systems; monitor half-life (if >60 days, prioritize ecotoxicology studies) .
  • Aquatic toxicity: Use Daphnia magna acute toxicity assays (EC₅₀ <1 mg/L requires mitigation strategies) .
  • Soil adsorption: Measure log Kₒc via batch equilibrium; high adsorption (log Kₒc >4) indicates persistence in sediment .

Advanced: How can computational modeling predict binding modes to biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina with the azabicyclo core as a rigid scaffold. Focus on hydrophobic pockets accommodating the trifluoromethyl group .
  • MD simulations: Run 100-ns trajectories to assess conformational stability in binding sites (RMSD <2 Å indicates stable binding) .
  • QSAR: Derive predictive models using Hammett constants for substituent electronic effects .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid: For eye exposure, rinse with water for 15+ minutes; seek medical evaluation for persistent irritation .

Advanced: What interdisciplinary approaches enhance research on this compound?

Answer:

  • Medicinal chemistry + enzymology: Screen against kinase panels to identify off-target effects (e.g., hERG inhibition) .
  • Environmental chemistry + toxicology: Model bioaccumulation potential using EPI Suite™ .
  • Materials science: Explore crystallinity for co-crystal engineering to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.